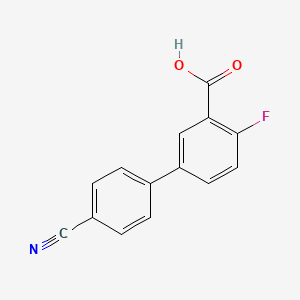

5-(4-Cyanophenyl)-2-fluorobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(4-Cyanophenyl)-2-fluorobenzoic acid, also known as 5-Cyano-2-fluorobenzoic acid (5-CFBA) is a synthetic organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 179.12 g/mol and a melting point of 114-116 °C. 5-CFBA is widely used as a reagent in organic synthesis, and also as a starting material for a variety of other compounds. It is also used as an intermediate in the synthesis of a variety of pharmaceuticals, including anti-cancer drugs, antifungal agents, and drugs for the treatment of HIV/AIDS.

Scientific Research Applications

Chiral Selective Synthesis

The compound is used in the ketoreductase-assisted synthesis of chiral selective tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate . Ketoreductases capable of performing chiral selective reduction in tert-butyl[5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate to tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate were screened, and ES-KRED-213 and KRED-P1-H01 were the best ones for targeted biotransformation .

Pharmaceutical Ingredient

Tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate, which can be synthesized from 5-(4-Cyanophenyl)-2-fluorobenzoic acid, is an important pharmaceutical entity. It acts as a preliminary ingredient in the synthesis of drugs such as Citalopram and Escitalopram oxalate, which are antidepressants acting specifically by inhibition of serotonin (5-HT) uptake .

Synthesis of Benzohydrols

The compound is also used in the synthesis of different benzohydrols (specifically chlorobenzohydrols), which are intermediates in preparations of nefopam (analgesic, muscle relaxant, or antidepressant) .

Organic Synthesis

4-Cyanophenylacetic acid, which is structurally similar to 5-(4-Cyanophenyl)-2-fluorobenzoic acid, is an important raw material and intermediate used in organic synthesis .

Pharmaceuticals

4-Cyanophenylacetic acid is used in the production of pharmaceuticals .

Agrochemicals

This compound is also used in the production of agrochemicals .

Dye Stuff

In addition to the above applications, 4-Cyanophenylacetic acid is used in the production of dye stuff .

Synthesis of 1,2,4,5-Tetrazines

4-Cyanophenylacetic acid can be used as a nitrile precursor to synthesize 1,2,4,5-tetrazines by reacting with aliphatic nitriles and hydrazine in the presence of Lewis acid metal catalysts .

Safety and Hazards

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as benzenesulfonamides, have been found to bind with high affinity to multiple receptors . This suggests that 5-(4-Cyanophenyl)-2-fluorobenzoic acid may also interact with a variety of biological targets.

Biochemical Pathways

Similar compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-(4-Cyanophenyl)-2-fluorobenzoic acid may also impact a wide range of biochemical pathways.

Result of Action

Based on the biological activities of structurally similar compounds, it’s plausible that this compound could have a broad range of effects, potentially including antiviral, anti-inflammatory, and anticancer activities .

properties

IUPAC Name |

5-(4-cyanophenyl)-2-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FNO2/c15-13-6-5-11(7-12(13)14(17)18)10-3-1-9(8-16)2-4-10/h1-7H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCQQUNUBYJYRTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30688815 |

Source

|

| Record name | 4'-Cyano-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30688815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261977-82-5 |

Source

|

| Record name | 4'-Cyano-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30688815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.